![molecular formula C19H19ClN2O4S2 B2876176 5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1795482-79-9](/img/structure/B2876176.png)
5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19ClN2O4S2 and its molecular weight is 438.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazepane ring, sulfonyl group, and a benzo[d]oxazole moiety, suggesting a multifaceted mechanism of action that may be beneficial in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN2O3S2 with a molecular weight of approximately 439.0 g/mol. The structural complexity is illustrated in the following table:
Property | Value |
---|---|
Molecular Formula | C20H23ClN2O3S2 |
Molecular Weight | 439.0 g/mol |
CAS Number | 1704552-21-5 |
Structural Features | Thiazepane, Sulfonyl, Benzo[d]oxazole |
Antimicrobial Activity
Research indicates that derivatives of thiazepane and related compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound likely shares these antimicrobial properties due to its structural features.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease. Preliminary studies suggest that thiazepane derivatives can inhibit AChE effectively, with some compounds demonstrating IC50 values significantly lower than standard inhibitors . This suggests that this compound could have similar or enhanced inhibitory effects.
Urease Inhibition
Another area of interest is the inhibition of urease, an enzyme linked to the pathogenesis of certain infections and conditions such as kidney stones. Compounds related to this thiazepane derivative have shown strong urease inhibitory activity, with several derivatives achieving IC50 values in the low micromolar range . This highlights the potential therapeutic applications of the compound in managing urease-related disorders.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The thiazepane ring may interact with various enzymes and receptors, modulating their activity and triggering downstream cellular responses. This multifaceted interaction profile may account for the compound's diverse biological effects, including antimicrobial and enzyme inhibitory activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this derivative exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting a broad-spectrum potential .
- Urease Inhibition : Another investigation into derivatives found that certain thiazepane compounds displayed strong inhibition against urease, indicating their potential as therapeutic agents in treating infections related to urease-producing bacteria .
- AChE Inhibition : In vitro studies indicated that some thiazepane derivatives could inhibit AChE effectively, with implications for neuroprotective strategies against neurodegenerative diseases .
属性
IUPAC Name |
5-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-21-16-12-13(6-7-17(16)26-19(21)23)28(24,25)22-9-8-18(27-11-10-22)14-4-2-3-5-15(14)20/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXGQJCLCPHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。